

An In-depth Technical Guide to the Synthesis of DL-m-Tyrosine

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Compound of Interest

Compound Name: *DL-m-Tyrosine*

Cat. No.: *B556610*

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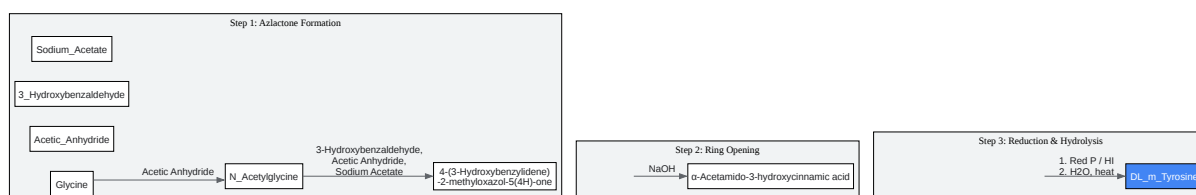
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for **DL-m-Tyrosine** (3-hydroxy-DL-phenylalanine), a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. The following sections detail two prominent synthesis routes: the Erlenmeyer-Plöchl synthesis and the Strecker synthesis, offering in-depth experimental protocols and quantitative data to facilitate reproducible laboratory synthesis.

Erlenmeyer-Plöchl Synthesis of DL-m-Tyrosine

The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of α -amino acids. The synthesis of **DL-m-Tyrosine** via this route involves a multi-step process commencing with the formation of an azlactone from N-acetylglycine and 3-hydroxybenzaldehyde. This intermediate is subsequently converted to α -acetamido-3-hydroxycinnamic acid, which is then reduced and hydrolyzed to yield the final product, **DL-m-Tyrosine**.

Synthesis Pathway



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Figure 1: Erlenmeyer-Plöchl synthesis pathway for **DL-m-Tyrosine**.

Experimental Protocols

Step 1a: Synthesis of N-Acetylglycine

A common precursor, N-acetylglycine, is prepared from glycine and acetic anhydride.

- Procedure: In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 mL of water with vigorous stirring. To this solution, 215 g (2 moles) of 95% acetic anhydride is added in one portion. The mixture is stirred vigorously for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize. The reaction mixture is then cooled in a refrigerator (5-7°C). The precipitated product is collected by filtration on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C. A second crop of crystals can be obtained by evaporating the filtrate and washings under reduced pressure.^[1]
- Yield: The total yield is typically between 104-108 g (89-92%).^[1]

Step 1b: Synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

- **Procedure:** A mixture of 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), N-acetylglycine (10.5 g, 89.7 mmol), and anhydrous sodium acetate (6.7 g, 81.7 mmol) in acetic anhydride (30 mL) is heated under reflux with stirring for 2 hours. The resulting clear, dark red solution is cooled to room temperature and then placed in an ice bath for 30 minutes to induce crystallization. The crystalline product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product is recrystallized from ethanol to give the pure azlactone.
- **Quantitative Data:** This reaction typically yields a crystalline product with a melting point in the range of 145-147°C.

Step 2: Synthesis of α -Acetamido-3-hydroxycinnamic acid

- **Procedure:** The azlactone (10.0 g, 48.7 mmol) is suspended in 100 mL of a 10% aqueous sodium hydroxide solution. The mixture is stirred at room temperature until all the solid has dissolved. The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated α -acetamido-3-hydroxycinnamic acid is collected by filtration, washed with cold water, and dried.
- **Quantitative Data:** This step generally proceeds with a high yield, often exceeding 90%.

Step 3: Reduction and Hydrolysis to **DL-m-Tyrosine**

- **Procedure:** A mixture of α -acetamido-3-hydroxycinnamic acid (5.0 g, 22.6 mmol), red phosphorus (2.5 g), and 47% hydriodic acid (25 mL) is heated under reflux for 3 hours. After cooling, the reaction mixture is filtered to remove excess red phosphorus. The filtrate is then evaporated to dryness under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to 6 with a concentrated ammonium hydroxide solution. The precipitated **DL-m-Tyrosine** is collected by filtration, washed with cold water and then with ethanol, and dried.
- **Quantitative Data:** The yield for this final step can vary but is typically in the range of 60-70%.

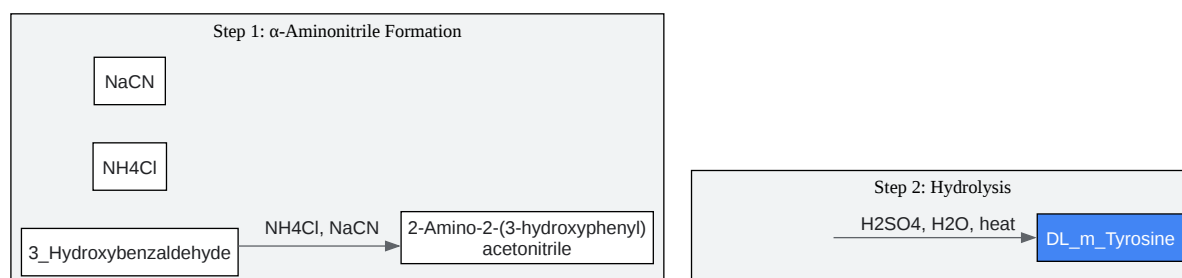
Summary of Quantitative Data for Erlenmeyer-Plöchl Synthesis

| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity/Melting Point |
|------|---|--|------------------|-----------|----------------------|
| 1a | N-Acetylglycine | Glycine, Acetic Anhydride | 1 : 2 | 89-92 | 207-208°C[1] |
| 1b | 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one | 3-Hydroxybenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride | 1 : 1.1 : 1 : xs | ~85 | 145-147°C |
| 2 | α -Acetamido-3-hydroxycinnamic acid | Azlactone, NaOH | 1 : xs | >90 | - |
| 3 | DL-m-Tyrosine | α -Acetamido-3-hydroxycinnamic acid, Red P, HI | 1 : xs : xs | 60-70 | >98% |

Strecker Synthesis of DL-m-Tyrosine

The Strecker synthesis is a versatile and straightforward method for producing racemic α -amino acids from aldehydes or ketones. For the synthesis of **DL-m-Tyrosine**, the process begins with the reaction of 3-hydroxybenzaldehyde with an ammonia source and a cyanide source to form an α -aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Synthesis Pathway



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Figure 2: Strecker synthesis pathway for **DL-m-Tyrosine**.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

- **Procedure:** In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water is added to a solution of ammonium chloride (5.4 g, 0.1 mol) in 30 mL of water. This solution is then added to a solution of 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 50 mL of methanol. The reaction mixture is stirred at room temperature for 24 hours. The methanol is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-aminonitrile.
- **Quantitative Data:** The yield of the crude aminonitrile is typically in the range of 75-85%.

Step 2: Hydrolysis to **DL-m-Tyrosine**

- **Procedure:** The crude 2-amino-2-(3-hydroxyphenyl)acetonitrile is added to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. The mixture is heated under reflux for 6

hours. After cooling, the solution is diluted with 200 mL of water and neutralized with a concentrated ammonium hydroxide solution to a pH of 6. The precipitated **DL-m-Tyrosine** is collected by filtration, washed with cold water and then with ethanol, and dried.

- Quantitative Data: The hydrolysis step typically provides **DL-m-Tyrosine** in a yield of 65-75%.

Summary of Quantitative Data for Strecker Synthesis

| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity |
|------|---|---|-------------|-----------|--------|
| 1 | 2-Amino-2-(3-hydroxyphenyl)acetonitrile | 3-Hydroxybenzaldehyde, NaCN, NH ₄ Cl | 1 : 1 : 1 | 75-85 | Crude |
| 2 | DL-m-Tyrosine | 2-Amino-2-(3-hydroxyphenyl)acetonitrile, H ₂ SO ₄ | 1 : xs | 65-75 | >98% |

Conclusion

Both the Erlenmeyer-Plöchl and Strecker syntheses offer viable and effective routes to **DL-m-Tyrosine**. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Erlenmeyer-Plöchl synthesis is a multi-step process that can provide good overall yields, while the Strecker synthesis offers a more direct, two-step approach. Both methods produce a racemic mixture of **DL-m-Tyrosine**, which can be used as such for various research purposes or can be subjected to resolution if the individual enantiomers are required. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

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References

- 1. m.youtube.com [m.youtube.com]
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